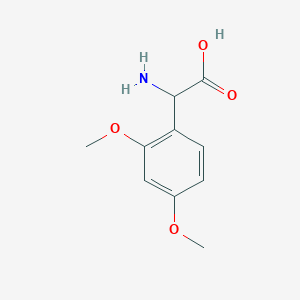

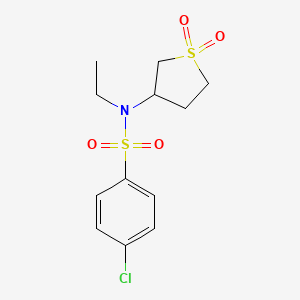

![molecular formula C31H32N6O3 B2745778 4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866812-17-1](/img/structure/B2745778.png)

4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

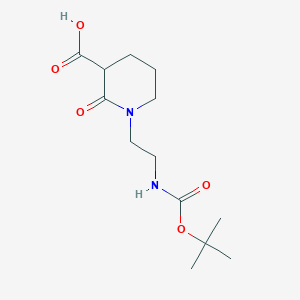

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a triazole ring, and a quinazolinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) could be used to elucidate the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring is known to be involved in various reactions, including those leading to antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including compounds like 4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have drawn significant attention in medicinal chemistry. These heterocyclic compounds are integral to more than 200 naturally occurring alkaloids and have been the foundation for developing numerous synthetic bioactive molecules. The stability and structural complexity of the quinazolinone nucleus enable the integration of various bioactive moieties, leading to potential medicinal agents. This has led to the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showing notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The synthesized compounds overcome significant challenges in drug development, like solubility issues, offering insights into combating antibiotic resistance (Tiwary et al., 2016).

Therapeutic Potential in Cancer Treatment

Quinazoline derivatives exhibit a broad spectrum of biological activities, including anticancer properties. These compounds have shown promising results in blocking pharmacological pathways of various targets. For instance, in colorectal cancer, the structural flexibility of quinazolines, particularly the chain containing terminal phenyl and/or heterocyclic rings (like thiazole, pyrazole, piperidine, piperazine, etc.), has been critical. They inhibit colorectal cancer cell growth by modulating specific genes and proteins related to cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This indicates the potential of quinazoline nucleus exploitation in developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Applications in Optoelectronic Materials

Beyond medicinal applications, quinazolines and their derivatives have been explored for use in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value in creating novel materials. These compounds have been applied in luminescent elements, photoelectric conversion elements, and image sensors. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit notable electroluminescent properties. Moreover, certain quinazoline derivatives are investigated for potential uses as nonlinear optical materials and colorimetric pH sensors, highlighting the versatility of these compounds in various scientific and industrial applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to significant changes in the function of these proteins, contributing to its neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are critical for maintaining cellular homeostasis and responding to stress and inflammation. By inhibiting these pathways, the compound can exert its neuroprotective and anti-inflammatory effects .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

4-benzyl-1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O3/c1-40-25-16-14-24(15-17-25)34-18-20-35(21-19-34)29(38)13-7-12-28-32-33-31-36(22-23-8-3-2-4-9-23)30(39)26-10-5-6-11-27(26)37(28)31/h2-6,8-11,14-17H,7,12-13,18-22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOAEVNZBCMQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

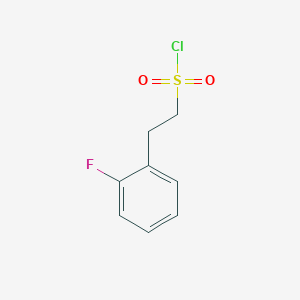

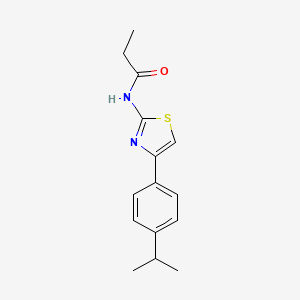

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)

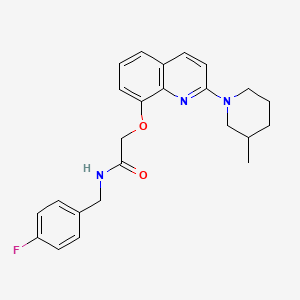

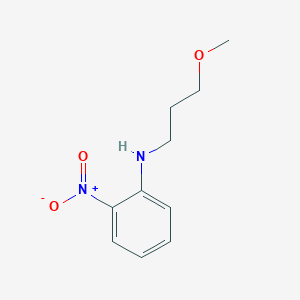

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)

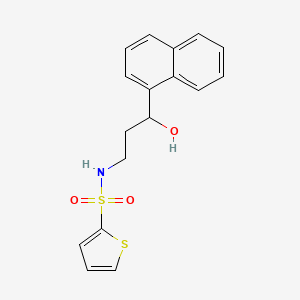

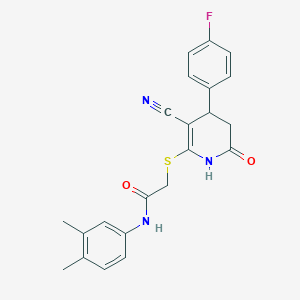

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)